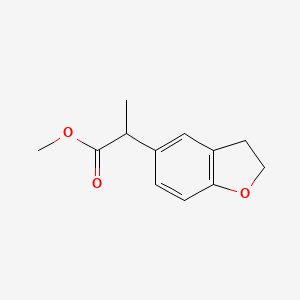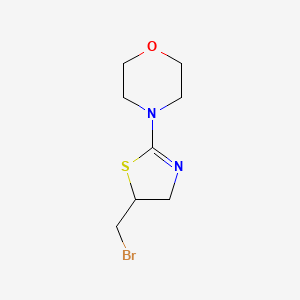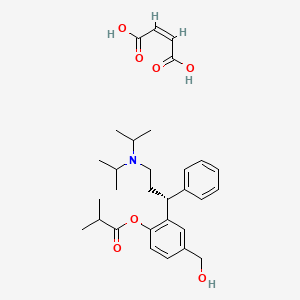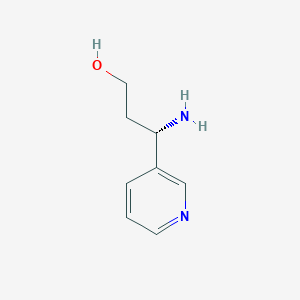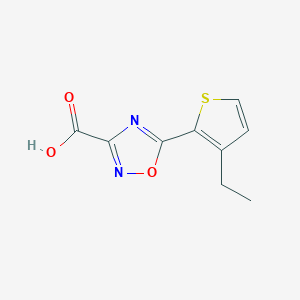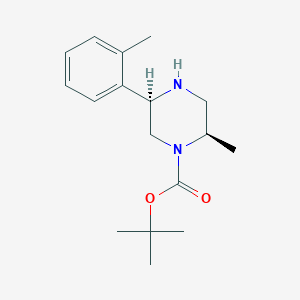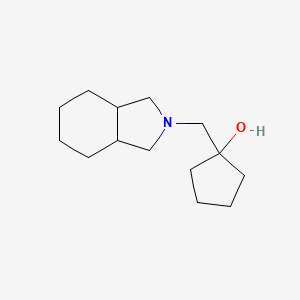
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a vinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the vinylphenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an amino acid derivative with a suitable aldehyde can form the pyrrolidine ring, which is then functionalized with a vinylphenyl group through a Heck reaction or similar coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
Scientific Research Applications
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The vinylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrole derivatives: Compounds like N-substituted pyrroles share structural similarities and undergo comparable chemical reactions
Uniqueness
(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a vinylphenyl group and a carboxylic acid group. This combination of features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other pyrrolidine and pyrrole derivatives.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S,5R)-5-(3-ethenylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-9-4-3-5-10(8-9)11-6-7-12(14-11)13(15)16/h2-5,8,11-12,14H,1,6-7H2,(H,15,16)/t11-,12+/m1/s1 |
InChI Key |
NUOLFLQZBZSTLC-NEPJUHHUSA-N |
Isomeric SMILES |
C=CC1=CC(=CC=C1)[C@H]2CC[C@H](N2)C(=O)O |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCC(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
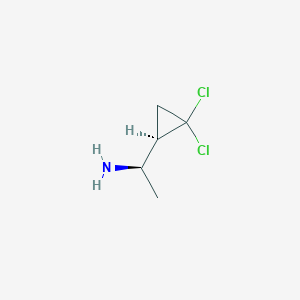
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
